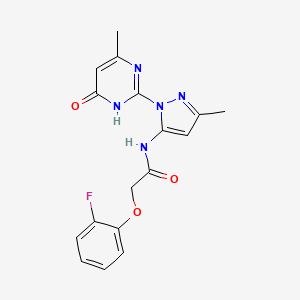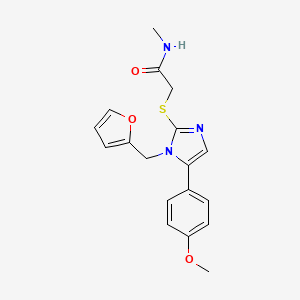
Benzene-tricarbonyl trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene-tricarbonyl trichloride, also known as 1,3,5-benzenetricarbonyl trichloride, is a chemical compound with the molecular formula C9H3Cl3O3. It is a derivative of benzene, where three carbonyl chloride groups are attached to the benzene ring at the 1, 3, and 5 positions. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including the production of polymers and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions: Benzene-tricarbonyl trichloride can be synthesized through the reaction of trimesic acid (benzene-1,3,5-tricarboxylic acid) with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The process involves the conversion of carboxylic acid groups to acyl chloride groups, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions: Benzene-tricarbonyl trichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form trimesic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst
Common Reagents and Conditions:
Amines and Alcohols: Used in substitution reactions to form amides and esters.
Water: Used in hydrolysis reactions.
Lewis Acids (e.g., Aluminum Chloride): Used in Friedel-Crafts acylation reactions
Major Products Formed:
Amides and Esters: Formed from substitution reactions.
Trimesic Acid: Formed from hydrolysis.
Acylated Aromatic Compounds: Formed from Friedel-Crafts acylation
科学研究应用
Benzene-tricarbonyl trichloride has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyesters.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the preparation of advanced materials, such as dendrimers and nanomaterials.
Membrane Technology: It is employed in the synthesis of composite membranes for separation processes
作用机制
The primary mechanism of action of benzene-tricarbonyl trichloride involves its role as an acylating agent. In Friedel-Crafts acylation reactions, it reacts with aromatic substrates in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride, to form acylated products. The acylation process involves the formation of a highly reactive acylium ion intermediate, which then reacts with the aromatic substrate to form the final product .
相似化合物的比较
Benzene-1,3,5-tricarboxylic Acid (Trimesic Acid): The parent compound from which benzene-tricarbonyl trichloride is derived.
Isophthaloyl Chloride: A similar compound with two acyl chloride groups attached to a benzene ring.
Terephthaloyl Chloride: Another similar compound with two acyl chloride groups attached to a benzene ring at the 1 and 4 positions
Uniqueness: this compound is unique due to the presence of three acyl chloride groups, which makes it highly reactive and versatile in organic synthesis. Its ability to form a wide range of derivatives through substitution and acylation reactions sets it apart from other similar compounds .
属性
IUPAC Name |
benzene-1,2,3-tricarbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3O3/c10-7(13)4-2-1-3-5(8(11)14)6(4)9(12)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPZSDUXKPVHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)C(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one](/img/structure/B2556205.png)


![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-(2-phenylethyl)-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2556213.png)

![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea](/img/structure/B2556216.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2556218.png)

![5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2556220.png)
![6-(4-methylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556221.png)



